N-(3-chloro-4-methylphenyl)-2-(2-hydroxyethylamino)-5-nitrobenzamide
Description
N-(3-chloro-4-methylphenyl)-2-(2-hydroxyethylamino)-5-nitrobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a hydroxyethylamino group, and a nitrobenzamide moiety
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-hydroxyethylamino)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4/c1-10-2-3-11(8-14(10)17)19-16(22)13-9-12(20(23)24)4-5-15(13)18-6-7-21/h2-5,8-9,18,21H,6-7H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBMQJLJXLXMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-hydroxyethylamino)-5-nitrobenzamide typically involves multi-step organic reactions. The general synthetic route includes:
Nitration: Introduction of the nitro group into the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.
Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.
Hydroxyethylation: Introduction of the hydroxyethylamino group.
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-2-(2-hydroxyethylamino)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen substitution reactions, particularly involving the chloro group.
Hydrolysis: Breakdown of the amide bond under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(2-hydroxyethylamino)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-hydroxyethylamino)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-2-(2-hydroxyethylamino)-5-nitrobenzamide can be compared with other benzamide derivatives such as:
- N-(4-bromophenyl)benzamide
- N-benzyl-4-bromobenzamide
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
